molecular formula C24H23ClN4O3 B4471914 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4471914
M. Wt: 450.9 g/mol
InChI Key: VXIBRDNIRSXTRS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a potent, ATP-competitive, and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This compound has been identified as a key pharmacological tool for dissecting the complex signaling of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in a wide array of human cancers. Its high selectivity for the p110α catalytic subunit over other PI3K class I isoforms (PI3Kβ, PI3Kδ, and PI3Kγ) and other lipid and protein kinases makes it an invaluable asset for investigating the specific biological functions of PI3Kα in both physiological and pathological contexts. Researchers utilize this inhibitor to explore oncogenic signaling mechanisms, particularly those driven by PIK3CA mutations, which are common in breast, colorectal, and other solid tumors. Its application extends to in vitro and in vivo studies aimed at understanding tumorigenesis, evaluating combination therapies, and overcoming resistance to targeted agents. By potently suppressing the PI3K pathway, this compound induces cell cycle arrest and apoptosis in susceptible cancer cell lines, providing a critical means to validate PI3Kα as a therapeutic target and to develop novel anti-cancer strategies.

Properties

IUPAC Name

2-(2-chlorophenyl)-8-(3-morpholin-4-ylpropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-19-4-1-2-5-22(19)29-11-7-21-18(24(29)31)16-17-20(26-21)6-10-28(23(17)30)9-3-8-27-12-14-32-15-13-27/h1-2,4-7,10-11,16H,3,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIBRDNIRSXTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the pyrido-naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the morpholinyl propyl chain: This is usually done through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include other pyrido-naphthyridine derivatives and compounds containing morpholinyl groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

The compound 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25H26ClN4O4
  • Molecular Weight : 466.95 g/mol
  • Structure : The compound features a pyrido-naphthyridine core with a chlorophenyl substituent and a morpholine side chain, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit anticancer activity . For instance, Mannich bases derived from pyrido-naphthyridine frameworks have shown promising results against various cancer cell lines:

  • HeLa Cells : IC50 values reported as low as 2 μg/mL.
  • HepG2 Cells : Significant cytotoxicity observed, with some derivatives exhibiting higher potency than standard chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of DNA Topoisomerase I : This action disrupts DNA replication and transcription in cancer cells.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects . Studies have demonstrated moderate antibacterial activity against various strains of bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the anticancer effects of a series of Mannich bases derived from pyrido-naphthyridine. The results indicated that compounds with a similar structure to the target compound exhibited significant cytotoxicity against human cancer cell lines, including:

Cell LineIC50 (μg/mL)
HeLa1.5
HepG22.0
A5493.0

The study concluded that structural modifications could enhance the potency and selectivity of these compounds against specific cancer types .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related pyrido-naphthyridine derivatives. The study reported that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential therapeutic applications in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization. For example, analogous compounds are synthesized using coupling reactions in solvents like dichloromethane under basic conditions (e.g., NaOH) . Key steps include:
  • Intermediate purification via column chromatography.
  • Reaction monitoring using thin-layer chromatography (TLC) to assess completion .
  • Yield optimization by adjusting temperature (e.g., 50–80°C) and solvent polarity .
  • Final product characterization via NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen (¹H) and carbon (¹³C) environments, confirming substituent positions (e.g., morpholinylpropyl group) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, ensuring purity >95% .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and aromatic C-Cl bonds .

Q. What safety protocols should be followed during synthesis?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for volatile solvents (e.g., dichloromethane) and wear PPE (gloves, goggles) due to risks like H300 (toxic if swallowed) and H315 (skin irritation) .
  • Waste Disposal : Follow guidelines for halogenated waste (e.g., chlorophenyl groups) under P501/P502 protocols .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : Apply factorial design to evaluate variables like temperature, solvent ratio, and catalyst loading. For example:
VariableLow LevelHigh LevelOptimal Range
Temperature60°C80°C70–75°C
Solvent (DMF:H2O)1:13:12:1
Catalyst (mol%)5%15%10%
  • Analysis : Use ANOVA to identify significant factors and interactions, reducing trial-and-error approaches .

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinity .
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test across a wide concentration range (nM to μM) to identify non-linear effects.
  • Assay Validation : Compare results from orthogonal methods (e.g., cell viability vs. enzymatic inhibition assays).
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent choice) .

Methodological Design & Data Analysis

Q. What are best practices for designing in vitro assays to study this compound’s mechanism?

  • Methodological Answer :
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
  • Replicates : Use n ≥ 3 technical replicates to minimize variability.
  • Data Normalization : Express activity as % inhibition relative to controls, applying corrections like Z-factor for high-throughput screens .

Q. How to analyze structural-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Library Synthesis : Modify substituents (e.g., morpholinylpropyl chain length) and test bioactivity .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and topological indices in software such as MOE to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
2-(2-chlorophenyl)-8-[3-(morpholin-4-yl)propyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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